7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQONGZISGHCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions, usually at 0°C, followed by stirring at room temperature for a specified duration . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents used in these reactions include bases like triethylamine, catalysts, and solvents such as chloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting enzymes such as Janus kinase 3 (JAK3), making it valuable in the development of immunosuppressant drugs.
Biological Studies: The compound is used in studies related to its inhibitory effects on specific biological pathways, contributing to the understanding of disease mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities, which may have applications in agriculture and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a JAK3 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating immune responses . The pathways involved include those related to cytokine signaling and immune cell regulation.
Comparison with Similar Compounds
Similar compounds to 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidine derivatives, such as:
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Used as a reagent in the synthesis of selective inhibitors.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of Spleen Tyrosine Kinase (Syk). This compound is part of a broader class of pyrrolopyrimidine derivatives known for their therapeutic potential in treating various inflammatory and autoimmune diseases.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core with a sulfonyl group attached to a 4-methylbenzene moiety. The chemical formula is and its structure can be represented as follows:
Research indicates that compounds like this compound act as Syk inhibitors , which play a crucial role in various immune responses. By inhibiting Syk, these compounds can potentially reduce the severity of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other allergic diseases that involve inappropriate Syk activity .
Inhibition of Syk
The primary biological activity associated with this compound is its ability to inhibit Syk, which is implicated in the signaling pathways of immune cells. This inhibition can lead to decreased activation of pathways involved in inflammation and immune responses.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Syk Inhibition | Reduces inflammatory responses and allergic reactions. |
| Potential Therapeutic Uses | Treatment for asthma, COPD, and autoimmune diseases. |
| Molecular Interactions | Interacts with various kinases and immune receptors. |
Case Studies and Research Findings
- Inflammatory Diseases : A study highlighted the effectiveness of pyrrolopyrimidine derivatives in reducing symptoms associated with inflammatory diseases through Syk inhibition . The findings suggest that these compounds could serve as a novel therapeutic approach for managing chronic inflammatory conditions.
- Allergic Reactions : Another research effort demonstrated that these inhibitors could significantly decrease the activation of mast cells and eosinophils, which are critical players in allergic responses . This indicates potential use in treating allergic rhinitis and asthma.
- Autoimmune Conditions : The pharmacological modulation of Syk activity has been linked to improvements in conditions mediated by autoimmunity, suggesting that this compound could be beneficial in managing diseases such as rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis involves a multi-step approach:
-
Step 1 : Cyclization of pyrrolo[2,3-d]pyrimidine precursors under basic conditions (e.g., NaH in DMF) to form the core scaffold.
-
Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
-
Purification : Reverse-phase HPLC or silica gel chromatography to achieve >95% purity.
-
Yield Optimization : Use of Pd-catalyzed cross-coupling for regioselective functionalization (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
Reaction Step Conditions Yield Range Reference Cyclization NaH/DMF, 80°C 60-75% Sulfonylation Et₃N/DCM, RT 85-90%
Q. How is the structural characterization of this compound conducted to confirm molecular identity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z calculated for C₁₄H₁₄N₄O₂S: 318.0784) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=C) .
Q. What in vitro assays evaluate kinase inhibitory activity?
- Kinase Inhibition Assays :
- JAK1 Inhibition : Competitive binding assays using recombinant JAK1 enzyme and ATP-analog probes (IC₅₀ values reported in nM range) .
- EGFR Inhibition : Cell proliferation assays (e.g., MDA-MB-435 cells) with IC₅₀ values correlated to substituent effects on the pyrrolo ring .
Advanced Research Questions
Q. How can computational approaches guide the optimization of target selectivity?
- 3D-QSAR Modeling : Generates pharmacophore maps to identify critical substituents (e.g., sulfonyl groups enhance hydrophobic interactions with JAK1’s ATP-binding pocket) .
- Molecular Dynamics (MD) Simulations : Predict binding stability; e.g., pyrrolo[2,3-d]pyrimidin-4-amine derivatives show 2.5 Å RMSD fluctuations in JAK1 over 100 ns simulations .
- MM-PBSA Calculations : Estimate free energy of binding (ΔG ~ -45 kcal/mol for high-affinity analogs) .
Q. How to resolve biological activity discrepancies across cell lines?
- Mechanistic Insight : Evaluate P-glycoprotein (Pgp) efflux in resistant cell lines (e.g., SKOV-3/Pgp). Co-administration with verapamil (Pgp inhibitor) restores activity (e.g., IC₅₀ shifts from 278 nM to 38.6 nM) .
- Experimental Design :
- Dose-Response Curves : Compare IC₅₀ values in parental vs. multidrug-resistant (MDR) cell lines.
- Western Blotting : Quantify Pgp expression levels (e.g., using anti-Pgp monoclonal antibodies) .
Q. Which structural modifications impact adenosine receptor binding affinity?
- Key Modifications :
-
N7 Substitution : Bulky groups (e.g., benzyl) reduce A₁ affinity but enhance A₃ selectivity (Kᵢ = 28 nM for N4-substituted analogs) .
-
Sulfonyl Group : Polar substituents improve solubility but may reduce blood-brain barrier penetration.
Substituent A₁ Kᵢ (nM) A₃ Kᵢ (nM) Reference -H (Parent) 1200 >10,000 -CH₂Ph 45 28
Q. How do scaffold differences (pyrrolo vs. pyrazolo) influence pharmacokinetics?
- Key Findings :
-
Pyrrolo Scaffold (PrP) : Higher metabolic stability (t₁/₂ = 4.2 h in mouse liver microsomes) due to reduced CYP3A4 oxidation .
-
Pyrazolo Scaffold (PP) : Faster absorption (Tₘₐₓ = 1 h vs. 2 h for PrP) but lower bioavailability (F = 22% vs. 38%) .
Parameter PrP Analogs PP Analogs Plasma t₁/₂ (h) 4.2 2.8 Cₘₐₓ (µg/mL) 12.5 18.3 Oral Bioavailability 38% 22%
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
